

# 3-Methylbenzofuran-2-carbonyl chloride

## physical properties

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### Compound of Interest

Compound Name: 3-Methylbenzofuran-2-carbonyl  
chloride

Cat. No.: B1349318

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An In-Depth Technical Guide to **3-Methylbenzofuran-2-carbonyl chloride**: Properties, Synthesis, and Applications

## Introduction and Strategic Importance

**3-Methylbenzofuran-2-carbonyl chloride**, with CAS Number 2256-86-2, is a highly reactive acyl chloride built upon a 3-methylbenzofuran scaffold.<sup>[1]</sup> Its structure, featuring a fused bicyclic aromatic system and a reactive carbonyl chloride group, positions it as a valuable and versatile intermediate in advanced organic synthesis.<sup>[1]</sup> For researchers in medicinal chemistry and drug development, this compound serves as a critical building block for introducing the 3-methylbenzofuran moiety into larger, more complex molecules. The benzofuran core is a well-established pharmacophore present in numerous biologically active compounds, and the acyl chloride functionality provides a direct handle for forming stable amide or ester linkages. This guide offers a comprehensive overview of its physical properties, a validated synthesis protocol, reactivity profile, and key applications, tailored for scientists leveraging this reagent in their research endeavors.

## Core Physicochemical Properties

The physical and chemical identity of **3-Methylbenzofuran-2-carbonyl chloride** is fundamental to its handling, reaction setup, and purification. While some sources may describe it as a colorless to pale yellow liquid, its reported melting point indicates it is a low-melting solid at standard ambient temperature.<sup>[1]</sup>

| Property          | Value   | Source(s) |
|-------------------|---|-----------|
| IUPAC Name        | 3-methyl-1-benzofuran-2-carbonyl chloride       | [1]       |
| CAS Number        | 2256-86-2                                       | [2]       |
| Molecular Formula | C <sub>10</sub> H <sub>7</sub> ClO <sub>2</sub> | [1][3]    |
| Molecular Weight  | 194.61 g/mol                                    | [1][2]    |
| Appearance        | Beige Solid / Colorless to pale yellow liquid   | [1][4]    |
| Melting Point     | 72-77 °C  | [1][2]    |
| Boiling Point     | 119-121 °C @ 4 Torr                             | [1]       |
| SMILES            | <chem>CC1=C(OC2=CC=CC=C12)C(=O)Cl</chem>        | [1][3]    |
| InChI Key         | QEULGCOIYWPYIL-UHFFFAOYSA-N                     | [1][2][3] |

The acyl chloride functional group dictates the compound's high reactivity, particularly its sensitivity to moisture.[1][4] It readily reacts with water and other nucleophiles, a critical consideration for its storage and handling.[1]

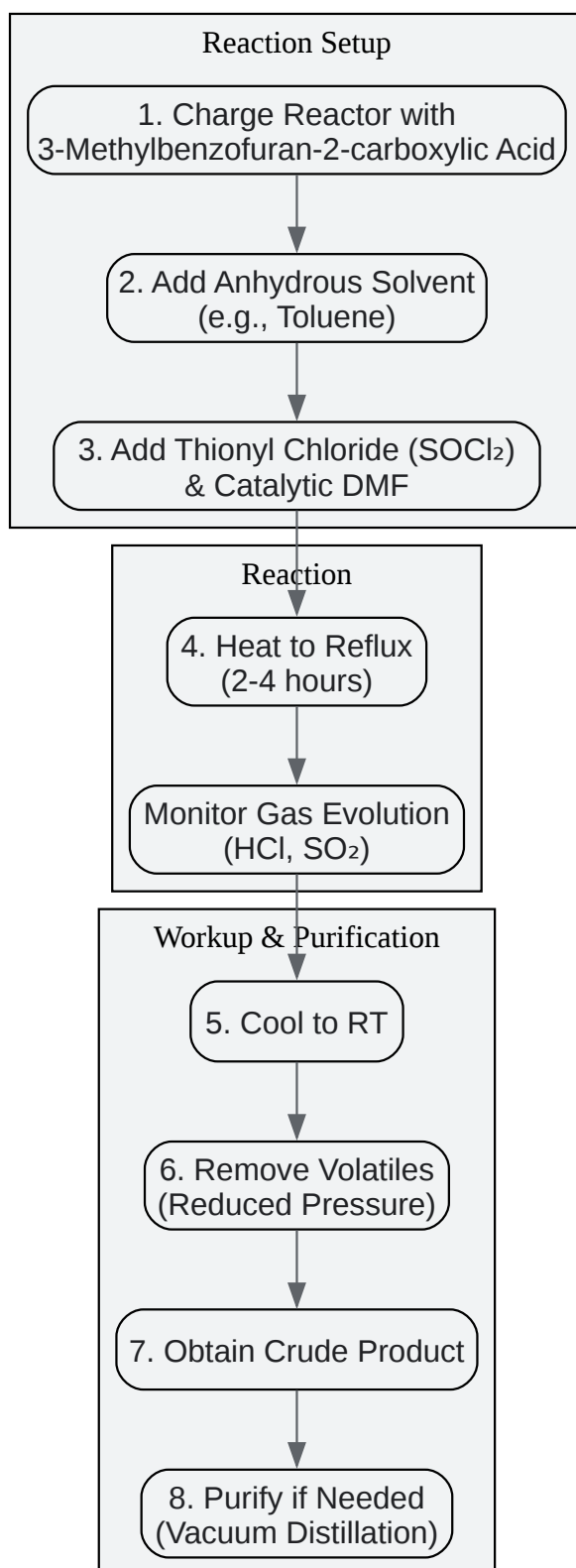
## Synthesis and Characterization

The most reliable and common method for preparing **3-Methylbenzofuran-2-carbonyl chloride** is through the chlorination of its corresponding carboxylic acid precursor, 3-methylbenzofuran-2-carboxylic acid. Thionyl chloride (SOCl<sub>2</sub>) is the reagent of choice for this transformation, as its byproducts, sulfur dioxide (SO<sub>2</sub>) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying the workup and purification process.

## Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a standard laboratory procedure for the synthesis of **3-Methylbenzofuran-2-carbonyl chloride**.

- Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylbenzofuran-2-carboxylic acid (1.0 eq).
- Solvent Addition: Add anhydrous toluene or dichloromethane (approx. 5-10 mL per gram of acid) to the flask.
- Reagent Addition: Slowly add thionyl chloride ( $\text{SOCl}_2$ , 1.5 - 2.0 eq) to the suspension at room temperature. A few drops of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst.
- Reaction: Heat the reaction mixture to reflux (typically 50-70 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and  $\text{SO}_2$  gas evolution and the dissolution of the starting solid.
- Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Causality Note: It is crucial to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
- Purification: The resulting crude product, **3-Methylbenzofuran-2-carbonyl chloride**, is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation or recrystallization from a non-protic solvent like hexane.



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Caption: Synthesis workflow for **3-Methylbenzofuran-2-carbonyl chloride**.

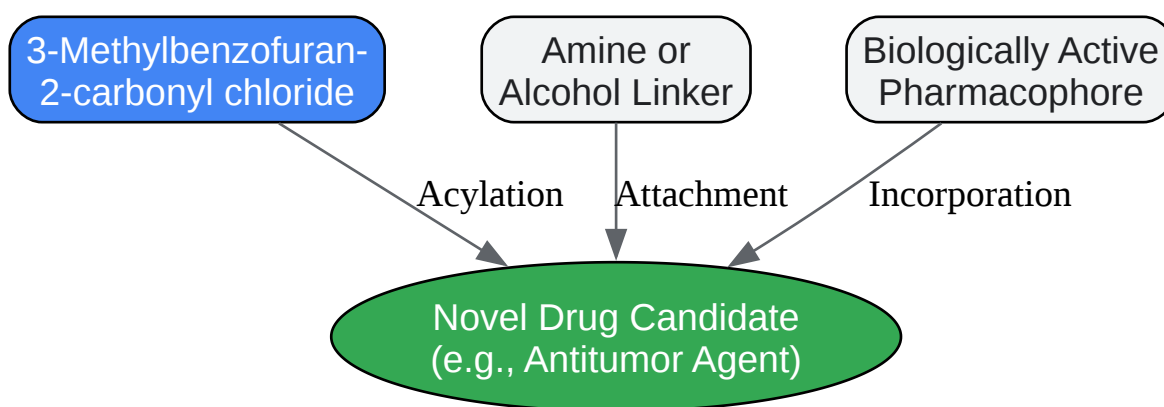
## Chemical Reactivity and Mechanistic Insights

The synthetic utility of **3-Methylbenzofuran-2-carbonyl chloride** is rooted in the high electrophilicity of the carbonyl carbon. The chlorine atom is an excellent leaving group, making the compound susceptible to nucleophilic acyl substitution.

This reactivity allows for the facile formation of a variety of derivatives:

- Amides: Reaction with primary or secondary amines.
- Esters: Reaction with alcohols or phenols.<sup>[2]</sup>
- Ketones: Friedel-Crafts acylation with aromatic compounds.

The general mechanism involves the attack of a nucleophile (Nu-H) on the carbonyl carbon, followed by the elimination of the chloride ion to regenerate the carbonyl double bond, releasing HCl as a byproduct.



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